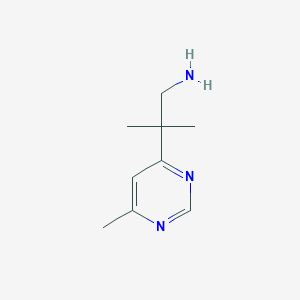![molecular formula C10H12ClNO4S2 B13432051 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide CAS No. 174139-72-1](/img/structure/B13432051.png)
4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide typically involves the reaction of 3-acetyl-2,5-dichlorothiophene with thiourea and benzyl chloride in the presence of ethanol and sodium hydroxide solution as a base . This process yields the thioether intermediate, which is then further processed to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. The process involves multiple steps, including the preparation of intermediates and the use of specific catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Utilized in the development of carbonic anhydrase inhibitors, which are used to treat conditions such as glaucoma and epilepsy.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
4H-Thieno[3,4-e][1,2,4]thiadiazine-1,1-dioxide: Investigated for its antihypertensive effects on the cardiovascular system.
Uniqueness
4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide is unique due to its specific structural features and its role as an intermediate in the synthesis of carbonic anhydrase inhibitors. Its combination of sulfur and nitrogen atoms within the ring structure provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
174139-72-1 |
|---|---|
Molecular Formula |
C10H12ClNO4S2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3H-thieno[3,2-e]thiazin-4-one |
InChI |
InChI=1S/C10H12ClNO4S2/c1-16-4-2-3-12-6-8(13)7-5-9(11)17-10(7)18(12,14)15/h5H,2-4,6H2,1H3 |
InChI Key |
ZMPQRODWIGQDNJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CC(=O)C2=C(S1(=O)=O)SC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


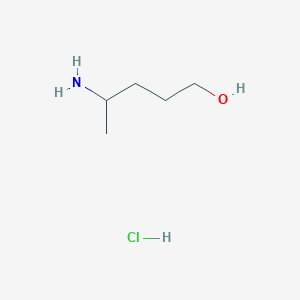

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

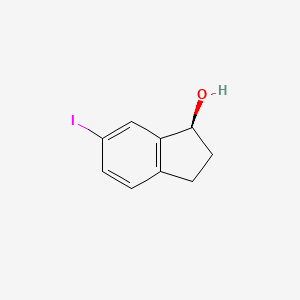
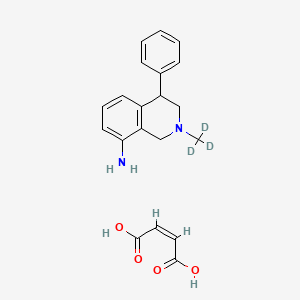
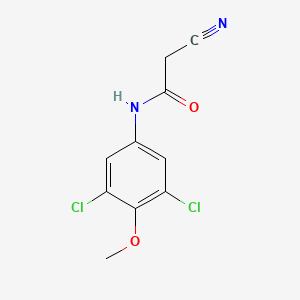
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
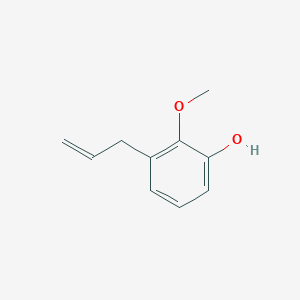
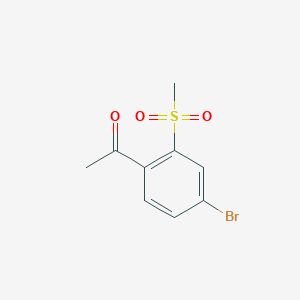
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
